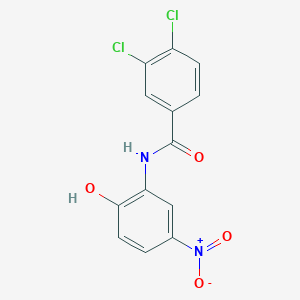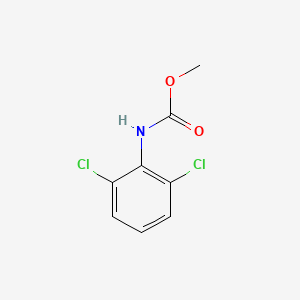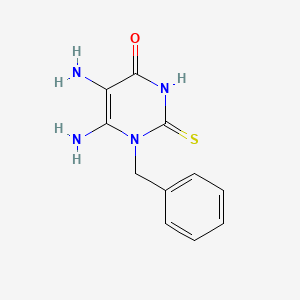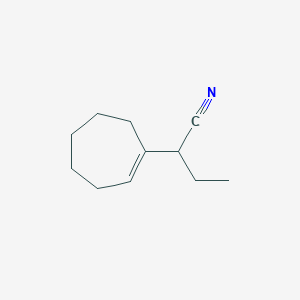
N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide is a complex organic compound with the molecular formula C15H12N2O3S2 and a molecular weight of 332.402 g/mol . This compound is characterized by the presence of a cyano group, a thienylsulfonyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of solvent-free reactions and efficient catalysts can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and thienylsulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide involves its interaction with molecular targets and pathways. The cyano and thienylsulfonyl groups play crucial roles in its reactivity and biological activity. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Uniqueness
N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide is unique due to the presence of both cyano and thienylsulfonyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
853407-21-3 |
|---|---|
分子式 |
C15H12N2O3S2 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
N-[4-[(E)-2-cyano-2-thiophen-2-ylsulfonylethenyl]phenyl]acetamide |
InChI |
InChI=1S/C15H12N2O3S2/c1-11(18)17-13-6-4-12(5-7-13)9-14(10-16)22(19,20)15-3-2-8-21-15/h2-9H,1H3,(H,17,18)/b14-9+ |
InChI 键 |
ZOIAIKIXPDLTNS-NTEUORMPSA-N |
手性 SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CS2 |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957046.png)




